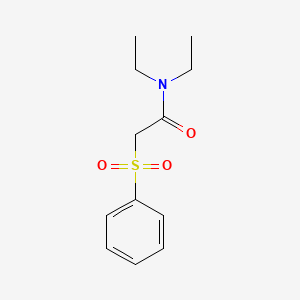

2-(benzenesulfonyl)-N,N-diethylacetamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-(benzenesulfonyl)-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-3-13(4-2)12(14)10-17(15,16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAACMAWBWZGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438283 | |

| Record name | 2-(benzenesulfonyl)-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163019-28-1 | |

| Record name | 2-(benzenesulfonyl)-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Sulfonylacetamides and Benzenesulfonamide Derivatives

The chemical scaffold of 2-(benzenesulfonyl)-N,N-diethylacetamide places it within the broader classes of sulfonylacetamides and, more specifically, benzenesulfonamide (B165840) derivatives. Benzenesulfonamides are a class of organic compounds that are extensively utilized in fields such as pharmaceuticals, agrochemicals, and materials science. ontosight.ai This class of compounds is known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.airsc.org

The specific properties and biological activities of benzenesulfonamide derivatives are highly dependent on the nature of the substituents attached to the core structure. ontosight.ai Compounds containing the sulfonamide core are prominent in therapeutic medicines and also serve as important intermediates and protecting groups in synthetic organic chemistry. nih.gov The development of efficient methods for synthesizing these derivatives, such as through S(O)2–N coupling reactions, is an active area of research. nih.gov

Significance of the Constituent Moieties in Chemical Research

Strategies for Constructing the 2-(benzenesulfonyl)acetamide (B182974) Scaffold

The construction of the 2-(benzenesulfonyl)acetamide framework is typically achieved through sequential reactions that build the molecule step-by-step. Key strategies involve either introducing the sulfonyl group onto a pre-formed acetamide (B32628) or building the acetamide unit onto a sulfonyl-containing precursor.

Introduction of the Benzenesulfonyl Group onto an Acetamide Moiety

A primary strategy for synthesizing the target compound involves the nucleophilic substitution of a leaving group at the α-carbon of an N,N-diethylacetamide derivative with a benzenesulfinate (B1229208) salt. This approach leverages the availability of α-haloacetamides as electrophilic precursors.

The most common precursor for this reaction is 2-chloro-N,N-diethylacetamide. The reaction proceeds via an SN2 mechanism where the sulfur atom of a salt, such as sodium benzenesulfinate, acts as the nucleophile, displacing the chloride ion.

Reaction Scheme: C₆H₅SO₂Na + ClCH₂CON(C₂H₅)₂ → C₆H₅SO₂CH₂CON(C₂H₅)₂ + NaCl

This method is effective for creating the C-S bond at the α-position to the carbonyl group. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the sulfinate salt and promote the nucleophilic substitution.

Formation of the N,N-Diethylacetamide Unit from Precursors (e.g., Chloroacetyl Chloride with Diethylamine)

The N,N-diethylacetamide moiety, particularly the precursor 2-chloro-N,N-diethylacetamide, is readily synthesized through the acylation of diethylamine (B46881) with chloroacetyl chloride. doubtnut.comchemicalbook.com This is a robust and widely used method for forming amide bonds.

The reaction involves the nucleophilic attack of the diethylamine nitrogen on the carbonyl carbon of chloroacetyl chloride, leading to the displacement of the chloride. This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine. Typically, a base such as pyridine, triethylamine, or an excess of diethylamine itself is used as an HCl scavenger. doubtnut.comshaalaa.com

The reaction is often carried out in an inert solvent like dichloromethane (B109758) at controlled, low temperatures (e.g., 5 ± 5°C) to manage its exothermic nature. chemicalbook.comgoogle.com Following the reaction, an aqueous workup is performed to remove the hydrochloride salt and any excess reagents, yielding the desired N,N-diethyl-2-chloroacetamide with high purity and yield. chemicalbook.com

| Reagents | Base | Solvent | Temperature | Yield | Reference |

| Diethylamine, Chloroacetyl Chloride | Pyridine | - | - | High | doubtnut.comshaalaa.com |

| Diethylamine, Chloroacetyl Chloride | - | Dichloromethane | 5 ± 5°C | ~100% | chemicalbook.com |

| Dimethylamine, Chloroacetyl Chloride | Sodium Acetate | Dichloromethane | -2 to 5°C | 85.4% | google.com |

| Diethylamine, Acetyl Chloride | Pyridine | - | - | - | shaalaa.com |

Coupling Reactions for Carbon-Sulfur and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry offers advanced coupling reactions for the formation of C-S and C-N bonds, providing alternative pathways to the 2-(benzenesulfonyl)acetamide scaffold. researchgate.net

Carbon-Sulfur Bond Formation: Transition metal-catalyzed and photocatalytic methods have emerged as powerful tools for C-S bond formation. nih.gov For instance, photocatalytic systems can be used to couple thiols with aryl halides. nih.gov While not a direct synthesis of the target molecule, these principles can be adapted. A relevant strategy could involve the cross-coupling of a thiol equivalent with an α-haloacetamide precursor, mediated by a suitable catalyst.

Carbon-Nitrogen Bond Formation: The formation of the amide C-N bond is a cornerstone of organic synthesis. tcichemicals.comslideshare.net While direct acylation with an acid chloride is highly effective for aliphatic amines like diethylamine, other catalytic methods are prevalent, especially for less reactive amines. tcichemicals.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming C-N bonds between aryl halides and amines. tcichemicals.com Furthermore, electrochemical strategies have been developed for the co-electroreduction of CO₂ and N₂ to produce acetamide, demonstrating novel approaches to C-N bond coupling. acs.org

Synthesis of Related Benzenesulfonyl-Containing Amides and Sulfonamides

The synthesis of related benzenesulfonyl compounds, including structural isomers and the highly important sulfonamide class, utilizes distinct synthetic strategies, often involving catalytic or radical-mediated processes.

Direct N-Sulfonylation Approaches (e.g., Copper-Catalyzed Oxidative Coupling)

Direct N-sulfonylation is the most common method for synthesizing sulfonamides (R-SO₂-NR'R''). This involves the reaction of an amine with a sulfonyl chloride, often in the presence of a base. cbijournal.comechemcom.commdpi.com However, recent advancements have focused on more versatile and efficient catalytic methods.

Copper-catalyzed reactions have proven particularly effective. One innovative strategy allows for the synthesis of sulfonamides directly from carboxylic acids and amines in a one-pot process. nih.govacs.org This method uses a copper catalyst to mediate a decarboxylative chlorosulfonylation of an aromatic carboxylic acid to generate a sulfonyl chloride in situ, which then reacts with an amine to form the sulfonamide. nih.govacs.org

Another powerful copper-catalyzed approach is the three-component reaction between terminal alkynes, sulfonyl azides, and water to produce N-sulfonyl amides under mild conditions. acs.orgelsevierpure.com This reaction is thought to proceed through a copper acetylide intermediate, with the release of N₂ driving the transformation. acs.org

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| Decarboxylative Halosulfonylation | Copper(II) | Aromatic Acids, Amines | Sulfonamide | nih.govacs.org |

| Hydrative Amide Synthesis | Copper(I) | Terminal Alkynes, Sulfonyl Azides, Water | N-Sulfonyl Amide | acs.orgelsevierpure.com |

| Three-Component Reaction | Copper(I) | Sulfonyl Hydrazines, Terminal Alkynes, Sulfonyl Azides | N-Sulfonyl Amidine | mdpi.com |

| Aerobic Oxidative Cascade | CuI / L-proline / TEMPO | Alcohols, Sulfonamides | N-Sulfonylimine | researchgate.net |

Radical-Mediated Pathways in Amide and Sulfonamide Synthesis

Radical chemistry offers unique pathways for the synthesis and functionalization of amides and sulfonamides by enabling the activation of otherwise inert C-H bonds. nih.gov

One prominent strategy involves the generation of nitrogen-centered radicals (NCRs), such as amidyl radicals. nih.gov These radicals can trigger a 1,5-hydrogen atom transfer (1,5-HAT), moving the radical center from the nitrogen to a distal C(sp³)–H bond. nih.gov This creates a carbon-centered radical that can be trapped by various reagents, enabling site-selective functionalization. nih.govacs.org This approach has been successfully applied in the α-heteroarylation of amides, where a carbon-centered radical adds to a heteroaromatic ring in a process akin to a Minisci reaction. nih.govrsc.orgprinceton.edu These reactions can often be initiated by organic photoredox catalysts under mild, metal-free conditions. nih.govresearchgate.net

Radical mechanisms are also employed in the direct synthesis of sulfonamides from thiols and amines. rsc.org These reactions can be mediated by electrochemical oxidation or chemical oxidants. rsc.orgacs.org The proposed mechanism often involves the single-electron oxidation of a thiol to a thiyl radical and an amine to an aminium radical cation. rsc.orgacs.org The coupling of these radical species, followed by further oxidation, leads to the formation of the sulfonamide S-N bond. rsc.org

Multi-Component and One-Pot Synthetic Strategies for Analogous Structures

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. These strategies are highly desirable as they reduce the number of purification steps, save time and resources, and minimize waste generation. While a direct multi-component synthesis of 2-(benzenesulfonyl)-N,N-diethylacetamide is not extensively documented, several methodologies for analogous β-ketosulfonamides and other sulfonamide derivatives have been reported, which could potentially be adapted for this purpose.

One notable approach involves a copper-mediated three-component reaction for the synthesis of N-sulfonylamidines from DNA-conjugated alkynes, sulfonyl azides, and amines. nih.gov This method highlights the potential for forming the C-N bond of the amide moiety in a convergent manner.

Another relevant strategy is the one-pot synthesis of β-ketosulfones from sulfonyl chlorides, hydrazine (B178648) hydrate, and vinyl azides in water. researchgate.net This reaction demonstrates the formation of a carbon-sulfur bond and a carbonyl group in a single pot, which are key features of the target molecule's backbone.

A modular synthesis of β-ketosulfonamides has also been developed via a photomediated 1,3-rearrangement of alkenyl sulfamates, which are prepared through a two-step sequence involving ketones and amines. nih.gov This approach offers a flexible route to β-ketosulfonamides with a wide range of functional groups.

Furthermore, a one-pot synthesis of novel N,N-dialkyl-S-glycosylsulfenamides has been reported, showcasing the formation of a sulfonamide linkage in the presence of other functionalities. nih.gov

The following table summarizes some multi-component and one-pot strategies for the synthesis of sulfonamide and sulfone-containing compounds, which serve as analogues for the target molecule.

Table 1: Multi-Component and One-Pot Syntheses of Analogous Sulfonamide and Sulfone Structures

| Reaction Type | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Copper-Mediated Three-Component Reaction | DNA-conjugated alkynes, sulfonyl azides, amines | N-Sulfonylamidines | Mild conditions, DNA-compatible. nih.gov |

| One-Pot Synthesis | Sulfonyl chlorides, hydrazine hydrate, vinyl azides | β-Ketosulfones | Environmentally benign (water as solvent), simple operation. researchgate.net |

| Modular Synthesis | Ketones, amines, SO2F2 | β-Ketosulfonamides | Photomediated rearrangement, broad functional group tolerance. nih.gov |

Process Optimization and Impurity Control in Synthesis for Scalability

The transition of a synthetic route from laboratory scale to industrial production necessitates rigorous process optimization and a thorough understanding of the impurity profile to ensure the final product's quality, safety, and consistency. For sulfonamide-based active pharmaceutical ingredients (APIs), regulatory agencies require strict control over impurities. mdpi.com

A case study in process optimization and impurity control is the synthesis of Celecoxib, a selective COX-2 inhibitor containing a sulfonamide moiety. nih.govresearchgate.netmdpi.compatsnap.comgoogle.com During its synthesis, several process-related impurities and isomers were identified. The control of these impurities is crucial for the quality of the final drug substance.

Key Considerations for Process Optimization and Impurity Control:

Starting Material Quality: The purity of starting materials is critical, as impurities can be carried through the synthetic sequence or participate in side reactions, leading to the formation of new impurities in the final product.

Reaction Conditions: Parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents must be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Identification and Characterization of Impurities: A comprehensive impurity profile must be established using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structures of significant impurities should be elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR). nih.gov

Control Strategies: Once impurities are identified, control strategies must be implemented. This can involve modifying the synthetic route to avoid the formation of a particular impurity, introducing purification steps to remove it, or setting acceptance criteria for impurities in starting materials and intermediates.

Polymorphism: For solid dosage forms, the crystalline form (polymorph) of the API is a critical quality attribute. Different polymorphs can have different physical properties, such as solubility and stability, which can affect the drug's bioavailability. In the case of Celecoxib, different polymorphic forms have been identified, and methods to control the desired form have been developed. mdpi.com

Residual Solvents: The levels of residual solvents used in the synthesis and purification steps must be controlled to be within acceptable limits as defined by regulatory guidelines.

Potential Impurities in the Synthesis of 2-(benzenesulfonyl)-N,N-diethylacetamide Analogues:

Based on the general synthesis of sulfonamides and the specific case of Celecoxib, potential impurities in the synthesis of 2-(benzenesulfonyl)-N,N-diethylacetamide and its analogues could include:

Starting materials and reagents: Unreacted benzenesulfonyl chloride, diethylamine, or other starting materials.

Byproducts of the sulfonylation reaction: Di-sulfonated products or products from side reactions of the sulfonyl chloride.

Isomers: Positional isomers if substituted benzenesulfonyl chlorides are used.

Degradation products: Products formed due to the instability of the final compound under the reaction or storage conditions.

The following table provides a general overview of potential impurities and control strategies relevant to the synthesis of sulfonamide-based compounds.

Table 2: Potential Impurities and Control Strategies in Sulfonamide Synthesis

| Impurity Type | Potential Source | Control Strategy |

|---|---|---|

| Unreacted Starting Materials | Incomplete reaction | Optimization of reaction conditions (temperature, time, stoichiometry), purification of the final product. |

| Byproducts | Side reactions | Optimization of reaction conditions to favor the desired reaction pathway, selective purification methods. |

| Isomers | Use of isomeric starting materials or non-regioselective reactions | Use of pure starting materials, development of regioselective synthetic methods, chromatographic purification. nih.gov |

| Degradation Products | Instability of the product | Control of reaction and storage conditions (temperature, light, pH), use of stabilizers. |

| Residual Solvents | Solvents used in synthesis and purification | Selection of appropriate solvents, efficient drying of the final product, setting specifications for residual solvents. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Benzenesulfonyl N,n Diethylacetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering precise information about the chemical environment of individual protons and carbon atoms within a molecule.

The ¹H NMR spectrum of 2-(benzenesulfonyl)-N,N-diethylacetamide is predicted to exhibit distinct signals corresponding to the protons of the benzenesulfonyl group and the N,N-diethylacetamide moiety.

Benzenesulfonyl Protons: The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm. This significant downfield shift is due to the deshielding effect of the electron-withdrawing sulfonyl group (-SO₂). The protons ortho to the sulfonyl group will likely resonate at the lower end of this range, while the meta and para protons will appear slightly more upfield. The splitting pattern will present as a complex multiplet due to spin-spin coupling between the non-equivalent aromatic protons.

Alpha-Methylene Protons: The two protons on the carbon atom situated between the sulfonyl and carbonyl groups (-SO₂-CH₂ -C=O) are expected to resonate as a singlet at approximately δ 4.0-4.5 ppm. The strong deshielding influence of both adjacent electron-withdrawing groups accounts for this downfield position.

N-Ethyl Protons: The N,N-diethyl groups will produce two distinct signals. The methylene (B1212753) protons (-N-CH₂ -CH₃) are anticipated to appear as a quartet around δ 3.4 ppm, coupled to the adjacent methyl protons. The methyl protons (-N-CH₂-CH₃ ) will resonate further upfield as a triplet around δ 1.2 ppm. The integration of these signals will correspond to a 4H:6H ratio, confirming the presence of two ethyl groups.

For comparison, the ¹H NMR spectrum of a related compound, N-(4-methoxyphenyl)naphthalene-2-sulfonamide, shows aromatic protons in the range of δ 6.72-8.41 ppm, demonstrating the typical downfield resonance of protons attached to sulfonated aromatic systems. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(benzenesulfonyl)-N,N-diethylacetamide

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Benzenesulfonyl) | 7.5 - 8.0 | Multiplet | 5H |

| α-Methylene (-SO₂-CH₂-C=O) | 4.0 - 4.5 | Singlet | 2H |

| N-Methylene (-N-CH₂-CH₃) | ~3.4 | Quartet | 4H |

| N-Methyl (-N-CH₂-CH₃) | ~1.2 | Triplet | 6H |

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon environment within the molecule.

Carbonyl Carbon: The most downfield signal is expected for the amide carbonyl carbon (C=O), predicted to be in the range of δ 165–170 ppm. nih.gov

Aromatic Carbons: The carbons of the benzene ring will appear between δ 125 and 140 ppm. The carbon atom directly attached to the sulfonyl group (ipso-carbon) will be the most downfield in this region, while the ortho, meta, and para carbons will have distinct chemical shifts. For instance, in N-phenylnaphthalene-2-sulfonamide, aromatic carbons are observed between δ 121.6 and 136.4 ppm. rsc.org

Alpha-Methylene Carbon: The methylene carbon flanked by the sulfonyl and carbonyl groups (-SO₂-C H₂-C=O) is expected to have a chemical shift around δ 60-65 ppm due to the additive deshielding effects.

N-Ethyl Carbons: The methylene carbons of the ethyl groups (-N-C H₂-CH₃) are predicted to resonate around δ 42 ppm, while the terminal methyl carbons (-N-CH₂-C H₃) will be found in the upfield region, around δ 13-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(benzenesulfonyl)-N,N-diethylacetamide

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 165 - 170 |

| Aromatic (ipso-C) | ~140 |

| Aromatic (C-H) | 125 - 135 |

| α-Methylene (-SO₂-CH₂-C=O) | 60 - 65 |

| N-Methylene (-N-CH₂-CH₃) | ~42 |

| N-Methyl (-N-CH₂-CH₃) | 13 - 15 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

Sulfonyl (SO₂) Group Vibrations: The sulfonyl group is characterized by two strong, distinct stretching vibrations. The asymmetric S=O stretch is typically observed in the 1350-1300 cm⁻¹ region, while the symmetric stretch appears around 1160-1120 cm⁻¹. These bands are strong in both IR and Raman spectra and are highly characteristic of the benzenesulfonyl moiety.

Carbonyl (C=O) Stretch: The amide carbonyl group will exhibit a strong absorption band in the IR spectrum, typically between 1680 and 1630 cm⁻¹. In N,N-disubstituted amides like this one, the band is usually found near 1650 cm⁻¹. The position of this band can be sensitive to the molecular environment and any potential hydrogen bonding. For example, the C=O stretch of adsorbed N,N-dimethylacetamide on CeO₂ is observed at 1606 cm⁻¹. researchgate.net

C-N Stretch: The stretching vibration of the C-N bond in the diethylamide group is expected to appear in the 1400-1200 cm⁻¹ range.

Aromatic Vibrations: The benzene ring will produce several characteristic bands. C-H stretching vibrations are found above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aromatic C=C stretching vibrations give rise to a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations from the ethyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. It is particularly useful for studying the skeletal vibrations of the benzene ring and the symmetric S=O stretch. Furthermore, Raman spectroscopy is a valuable tool for identifying different crystalline forms (polymorphs) of solid compounds, as the lattice vibrations in the low-frequency region (below 200 cm⁻¹) are highly sensitive to the crystal packing. nih.gov

Table 3: Key Predicted Vibrational Frequencies for 2-(benzenesulfonyl)-N,N-diethylacetamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium-Strong |

| Amide C=O | Stretching | 1680 - 1630 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Variable |

| Sulfonyl S=O | Asymmetric Stretching | 1350 - 1300 | Strong |

| Sulfonyl S=O | Symmetric Stretching | 1160 - 1120 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For 2-(benzenesulfonyl)-N,N-diethylacetamide (C₁₂H₁₇NO₃S), the expected molecular weight is 267.34 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 267. The fragmentation is likely to proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bond between the sulfonyl group and the alpha-carbon is a probable fragmentation pathway. This would lead to the formation of the benzenesulfonyl cation at m/z 141 (C₆H₅SO₂⁺) and a radical fragment.

McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible, cleavage of the C-S bond can lead to the formation of a stabilized diethylacetamide cation fragment at m/z 126.

Fragmentation of the Diethylamide Moiety: The N,N-diethylacetamide portion can fragment similarly to N,N-diethylacetamide itself, which typically shows a base peak at m/z 58, corresponding to the [CH₃C(O)N(CH₂)⁺] fragment, and another significant peak at m/z 115 from the molecular ion. nih.gov Loss of an ethyl group from the parent molecule would result in a fragment at m/z 238.

Loss of SO₂: Fragmentation can also involve the loss of sulfur dioxide (SO₂, 64 Da), a common pathway for sulfonamides, leading to a fragment ion at m/z 203.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(benzenesulfonyl)-N,N-diethylacetamide

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 267 | [C₁₂H₁₇NO₃S]⁺• | Molecular Ion |

| 238 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 203 | [M - SO₂]⁺• | Loss of sulfur dioxide |

| 141 | [C₆H₅SO₂]⁺ | Cleavage of C-S bond |

| 126 | [CH₂CON(C₂H₅)₂]⁺ | Cleavage of C-S bond |

| 77 | [C₆H₅]⁺ | Loss of SO₂ from [C₆H₅SO₂]⁺ |

| 58 | [CH₃CONCH₂]⁺ | Fragmentation of diethylamide group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-(benzenesulfonyl)-N,N-diethylacetamide is expected to be dominated by absorptions from the benzenesulfonyl chromophore.

The benzene ring typically exhibits two main absorption bands corresponding to π→π* transitions. The E2-band (a strong absorption) is expected around 220 nm, and the B-band (a weaker, structured absorption) is typically observed around 250-270 nm. The presence of the sulfonyl group, acting as an auxochrome, can cause a slight red shift (bathochromic shift) of these bands. The amide carbonyl group has a weak n→π* transition, which is often obscured by the much stronger absorptions of the aromatic ring. For comparison, N,N-diethylacetamide itself shows a maximum absorption around 200 nm. nih.gov

Advanced Spectroscopic Modalities (e.g., Terahertz Spectroscopy)

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, operates in the 0.1–10 THz frequency range (3.33–333 cm⁻¹). This technique is highly sensitive to low-frequency intermolecular vibrations, such as lattice modes in crystals, and large-amplitude intramolecular motions like torsional and wagging modes. doaj.orgnih.gov

For a molecule like 2-(benzenesulfonyl)-N,N-diethylacetamide, THz spectroscopy could be particularly valuable for solid-state characterization. Different crystalline polymorphs of the same compound will have distinct crystal lattice structures, leading to unique and characteristic absorption peaks in the THz spectrum. This makes THz spectroscopy a powerful, non-destructive tool for polymorph screening and quality control in pharmaceutical applications. researchgate.net Research on similar molecules, such as sulfanilamide (B372717), has shown characteristic absorption bands at 1.63, 1.78, 2.00, and 2.20 THz, which are attributed to collective vibrational modes of the molecule. doaj.org The application of THz spectroscopy could therefore provide crucial information on the solid-state structure and packing of 2-(benzenesulfonyl)-N,N-diethylacetamide that is inaccessible by other spectroscopic methods.

Crystallographic Studies of 2 Benzenesulfonyl N,n Diethylacetamide and Derivatives

Single Crystal X-ray Diffraction for Molecular and Crystal Architecture Determination

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. unimi.it This method allows for the detailed determination of molecular connectivity, bond lengths, bond angles, and torsion angles, thus providing a complete picture of the molecule's three-dimensional structure. unimi.it In the context of 2-(benzenesulfonyl)-N,N-diethylacetamide, SCXRD would reveal the conformation of the benzenesulfonyl group relative to the diethylacetamide moiety.

Studies on similar sulfonamide-containing molecules have demonstrated the utility of SCXRD in resolving molecular structures. For instance, the crystal structures of N-methyltoluene-p-sulphonamide and N,N-dimethyltoluene-p-sulphonamide were successfully determined using this technique, revealing key differences in their C-C-S-N torsion angles. rsc.org For 2-(benzenesulfonyl)-N,N-diethylacetamide, a similar analysis would be crucial to understand its solid-state conformation.

The determination of the molecular architecture through SCXRD involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be derived. This powerful "microscope" allows for the visualization of molecules in the solid state. unimi.it

A hypothetical representation of crystallographic data that could be obtained for 2-(benzenesulfonyl)-N,N-diethylacetamide from a single crystal X-ray diffraction study is presented below. This data is based on typical values observed for similar organic sulfonamides.

Interactive Table: Hypothetical Crystallographic Data for 2-(benzenesulfonyl)-N,N-diethylacetamide

| Parameter | Hypothetical Value |

| Chemical formula | C12H17NO3S |

| Formula weight | 255.33 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1303.4(7) |

| Z | 4 |

| Calculated density (g/cm³) | 1.301 |

| Absorption coeff. (mm⁻¹) | 0.25 |

| F(000) | 544 |

Analysis of Crystal Systems and Space Group Determination

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. This information is a direct output of a single crystal X-ray diffraction experiment. acs.org For derivatives of 2-(benzenesulfonyl)-N,N-diethylacetamide, the determination of these parameters is the first step in a full structural analysis.

The crystal system classifies the crystal based on the lengths and angles of the unit cell axes. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements present in the crystal, such as rotation axes, mirror planes, and inversion centers.

For example, a study on N,N-diethyl-2-(4-methylbenzenesulfonamido)benzamide, a related compound, revealed that the asymmetric unit contained two independent molecules, indicating a more complex packing arrangement. researchgate.net The determination of the crystal system and space group is crucial for understanding the packing efficiency and the nature of the intermolecular interactions that stabilize the crystal lattice.

Investigation of Intermolecular Interactions and Supramolecular Assembly in Crystal Lattices

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.net The study of these interactions is key to understanding the supramolecular assembly of 2-(benzenesulfonyl)-N,N-diethylacetamide and its derivatives in the solid state.

In many sulfonamide-containing crystal structures, hydrogen bonds play a significant role in directing the molecular packing. researchgate.net For instance, in the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, N-H···O hydrogen bonds form chains of molecules. nih.gov Although 2-(benzenesulfonyl)-N,N-diethylacetamide lacks a traditional hydrogen bond donor on the amide nitrogen, weak C-H···O hydrogen bonds involving the ethyl groups and the sulfonyl or carbonyl oxygen atoms could be significant.

Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules can also contribute to the stability of the crystal lattice. The presence and geometry of these interactions can be precisely determined from the crystal structure data. The analysis of the supramolecular assembly provides insights into the forces that hold the crystal together and can influence physical properties such as melting point and solubility.

Powder X-ray Diffraction (XRD) for Bulk Material Characterization (e.g., Crystallite Size, Stress Factor Determination)

While single crystal XRD provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is used to characterize bulk, polycrystalline materials. ntu.edu.sg This technique is valuable for confirming the phase purity of a synthesized batch of 2-(benzenesulfonyl)-N,N-diethylacetamide and for obtaining information about the microstructure of the material. ntu.edu.sg

The PXRD pattern is a fingerprint of the crystalline phase. By comparing the experimental pattern to a calculated pattern from single crystal data, one can confirm the identity and purity of the bulk sample.

Beyond phase identification, PXRD can be used to determine important microstructural properties. The width of the diffraction peaks is related to the average size of the crystallites in the sample. Broader peaks generally indicate smaller crystallites. Furthermore, shifts in the peak positions can be indicative of lattice strain or stress within the material. This type of analysis is crucial for quality control and for understanding how processing conditions might affect the final properties of the material.

Theoretical and Computational Investigations of 2 Benzenesulfonyl N,n Diethylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

Geometric Parameter Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2-(benzenesulfonyl)-N,N-diethylacetamide, this would involve calculations to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), are commonly used for this purpose. nih.govinpressco.com

A hypothetical table of optimized geometric parameters for a stable conformer of 2-(benzenesulfonyl)-N,N-diethylacetamide, based on typical values for related structures, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for 2-(benzenesulfonyl)-N,N-diethylacetamide

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| S-N | 1.65 Å | |

| C=O | 1.23 Å | |

| C-N (amide) | 1.35 Å | |

| Bond Angle | C-S-N | 108° |

| O-S-O | 120° | |

| C-C-N (amide) | 118° |

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Natural Bond Orbital Analysis)

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chalcogen.roresearchgate.net For benzenesulfonamide (B165840) derivatives, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over the sulfonyl group and the adjacent moieties. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. dergipark.org.tr It can reveal hyperconjugative interactions, charge transfer, and the nature of lone pairs. For 2-(benzenesulfonyl)-N,N-diethylacetamide, NBO analysis could elucidate the delocalization of electrons from the nitrogen lone pair of the amide into the carbonyl group's antibonding orbital (n -> π*), which is characteristic of amides. It would also describe the electron distribution around the sulfonyl group and the interactions between the benzenesulfonyl and diethylacetamide moieties. nih.govresearchgate.net

Table 2: Hypothetical Electronic Properties of 2-(benzenesulfonyl)-N,N-diethylacetamide

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | ~3.5 D |

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. esisresearch.orgnih.gov

For 2-(benzenesulfonyl)-N,N-diethylacetamide, characteristic vibrational modes would include the symmetric and asymmetric stretching of the SO2 group (typically around 1350 and 1160 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and various C-H and C-C stretching and bending modes of the phenyl and diethyl groups. A comparison of the calculated and experimental spectra can help in the assignment of the observed spectral bands and confirm the predicted structure. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Calculated (Scaled) | Experimental (Typical) |

|---|---|---|

| SO₂ asymmetric stretch | 1345 | 1350-1330 |

| SO₂ symmetric stretch | 1155 | 1160-1140 |

| C=O stretch (amide) | 1650 | 1660-1630 |

| C-N stretch (amide) | 1300 | 1320-1280 |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. This is particularly relevant for drug discovery and understanding biological activity. Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nanobioletters.com For a set of benzenesulfonamide derivatives with known biological activity (e.g., inhibitory constants against a particular enzyme), a QSAR model can be developed. tandfonline.comnih.govnih.gov

To perform a QSAR study that could include 2-(benzenesulfonyl)-N,N-diethylacetamide, a dataset of structurally related compounds and their corresponding activities would be required. Various molecular descriptors, representing different aspects of the molecular structure (e.g., steric, electronic, hydrophobic), would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed activity. researchgate.net Such a model could then be used to predict the activity of new, untested compounds like 2-(benzenesulfonyl)-N,N-diethylacetamide and to guide the design of more potent analogs. nih.gov

Mechanistic Energy Profile Computations and Reaction Pathway Elucidation

Computational chemistry can also be used to study the mechanisms of chemical reactions by calculating the energy profiles of different reaction pathways. This involves locating the transition states and intermediates along the reaction coordinate and calculating their energies relative to the reactants and products.

Derivatization and Analogue Synthesis Research for 2 Benzenesulfonyl N,n Diethylacetamide

Synthesis of Substituted N,N-Diethylacetamide Derivatives

The synthesis of derivatives of 2-(benzenesulfonyl)-N,N-diethylacetamide often involves modifications of the N,N-diethylacetamide portion of the molecule. A general approach involves the coupling of p-toluenesulfonyl chloride (p-TsCl) with various amino acids, followed by amidation to introduce the N,N-diethylamide group. This methodology allows for the creation of a library of compounds with diverse substituents. scialert.net

One synthetic strategy employs a one-pot, two-step amidation of p-tolylsulfonamide precursors. This involves the in-situ generation of an acid chloride from the carboxylic acid of the p-tolylsulfonamide-amino acid conjugate using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). The resulting acid chloride is then reacted with diethylamine (B46881) in a basic medium to yield the final N,N-diethyl substituted amido sulfonamide. scialert.net This method has been shown to be effective for a range of amino acid precursors, leading to good yields of the desired products.

Below is a table summarizing the synthesis of various N,N-diethylamide bearing sulfonamides derived from different amino acid precursors.

| Entry | Amino Acid Precursor | Resulting Derivative | Yield (%) |

| 1 | Glycine | N,N-diethyl-2-(tosylamino)acetamide | 85 |

| 2 | Alanine | N,N-diethyl-2-(tosylamino)propanamide | 82 |

| 3 | Valine | N,N-diethyl-3-methyl-2-(tosylamino)butanamide | 78 |

| 4 | Leucine | N,N-diethyl-4-methyl-2-(tosylamino)pentanamide | 80 |

| 5 | Isoleucine | N,N-diethyl-3-methyl-2-(tosylamino)pentanamide | 75 |

| 6 | Phenylalanine | N,N-diethyl-3-phenyl-2-(tosylamino)propanamide | 88 |

Functionalization of the Benzenesulfonyl Moiety

Functionalization of the benzenesulfonyl moiety of 2-(benzenesulfonyl)-N,N-diethylacetamide offers another avenue for creating analogues with potentially different properties. The aromatic ring of the benzenesulfonyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

A rhodium(III)-catalyzed C(sp2)–H bond activation approach has been utilized for the synthesis of succinimide (B58015) spiro-fused sultams from N-(phenylsulfonyl)acetamides and maleimides. This cascade reaction involves the cleavage of a C-H bond on the phenylsulfonyl group, insertion of the maleimide (B117702) double bond, and subsequent intramolecular cyclization. This method demonstrates the feasibility of direct functionalization of the aromatic ring of the phenylsulfonyl group. acs.org

Furthermore, the reaction of benzenesulfonyl azides with proline derivatives, mediated by a base, leads to the formation of proline-derived benzenesulfonamides. This reaction proceeds via N-sulfonylation and esterification. The electronic nature of the substituents on the phenylsulfonyl azide (B81097) influences the reaction yield, with electron-donating groups generally providing higher yields. nih.gov This suggests that various substituted benzenesulfonyl precursors can be used to synthesize a range of analogues.

The table below illustrates the synthesis of proline-derived benzenesulfonamides with different substituents on the phenyl ring.

| Entry | Substituent on Benzenesulfonyl Azide | Product | Yield (%) |

| 1 | 4-Methyl | 2-Chloroethyl (4-methylphenyl)sulfonylprolinate | 88 |

| 2 | 4-tert-Butyl | 2-Chloroethyl (4-tert-butylphenyl)sulfonylprolinate | 86 |

| 3 | 4-Methoxy | 2-Chloroethyl (4-methoxyphenyl)sulfonylprolinate | 84 |

| 4 | 4-Fluoro | 2-Chloroethyl (4-fluorophenyl)sulfonylprolinate | 83 |

| 5 | 4-Chloro | 2-Chloroethyl (4-chlorophenyl)sulfonylprolinate | 81 |

| 6 | 4-Bromo | 2-Chloroethyl (4-bromophenyl)sulfonylprolinate | 78 |

Conjugation with Diverse Biologically Active Scaffolds and Heterocyclic Systems

To explore new therapeutic possibilities, 2-(benzenesulfonyl)-N,N-diethylacetamide can be conjugated with various biologically active scaffolds and heterocyclic systems. Sulfonamide-containing compounds are known to interact with a variety of biological targets, and hybridization with other pharmacophores can lead to synergistic or novel activities.

One area of focus has been the synthesis of pyrimidine-sulfonamide hybrids. These compounds have shown potential as anticancer agents by acting on multiple cellular targets. tandfonline.comnih.gov The synthesis of these hybrids often involves the reaction of a substituted benzenesulfonyl chloride with an amino-pyrimidine derivative. The nature and position of substituents on both the pyrimidine (B1678525) and the benzenesulfonyl rings can significantly influence the biological activity. biointerfaceresearch.com

Another important class of heterocyclic conjugates involves thiazole (B1198619) and benzothiazole (B30560) derivatives. Sulfonamides incorporating these heterocyclic rings have been investigated for their antimicrobial properties. umich.eduresearchgate.net The synthesis typically involves the reaction of a benzenesulfonyl chloride with an amino-substituted thiazole or benzothiazole. The resulting compounds have been tested against various bacterial strains. umich.edu

The following table presents examples of biologically active sulfonamide conjugates with heterocyclic systems.

| Heterocyclic Scaffold | General Structure of Conjugate | Reported Biological Activity |

| Pyrimidine | Aryl-SO2-NH-Pyrimidine | Anticancer tandfonline.comnih.govnih.gov |

| Thiazole | Aryl-SO2-NH-Thiazole | Antimicrobial, Anti-Alzheimer's umich.eduresearchgate.netnih.gov |

| Benzothiazole | Aryl-SO2-NH-Benzothiazole | Antimicrobial umich.edu |

| 1,3,4-Oxadiazole | Aryl-SO2-Oxadiazole-Aryl | Antibacterial, Antioxidant |

| Pyrrolidine | Aryl-SO2-N(Proline derivative) | Synthetic Intermediates nih.gov |

Derivatization for Analytical Applications and Quantification of Substances

For the purpose of quantification and analysis, particularly in biological matrices and other complex samples, 2-(benzenesulfonyl)-N,N-diethylacetamide and related sulfonamides can be derivatized to enhance their detectability by analytical instruments like high-performance liquid chromatography (HPLC).

A common derivatization strategy for sulfonamides involves pre-column derivatization with a fluorescent reagent, which significantly improves the sensitivity of detection when using a fluorescence detector (FLD). Fluorescamine (B152294) is a widely used reagent for this purpose. It reacts with the primary amino group of sulfonamides to form a highly fluorescent derivative. nih.govnih.gov This method has been successfully applied to the analysis of various sulfonamides in animal feed and other matrices. nih.govnih.govresearchgate.net

The derivatization reaction with fluorescamine is rapid and can be performed under mild conditions. biotium.com The optimization of reaction parameters such as pH, reagent concentration, and reaction time is crucial for achieving maximum fluorescence intensity and, consequently, the lowest detection limits. researchgate.net

The table below summarizes the key aspects of the fluorescamine derivatization method for the HPLC-FLD analysis of sulfonamides.

| Parameter | Description |

| Derivatizing Agent | Fluorescamine nih.govnih.gov |

| Analytical Technique | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) nih.govnih.gov |

| Reaction Principle | Reaction of fluorescamine with the primary amino group of the sulfonamide to form a fluorescent product. biotium.com |

| Typical Reaction Conditions | Reaction in a buffered solution (e.g., sodium acetate) at a controlled pH, with fluorescamine dissolved in an organic solvent like acetone. nih.govresearchgate.net |

| Detection Wavelengths | Excitation and emission wavelengths are selected based on the fluorescence spectrum of the derivatized sulfonamide. |

| Application | Quantification of sulfonamides in various matrices, including animal feed. nih.govnih.govresearchgate.net |

Potential Research Applications of 2 Benzenesulfonyl N,n Diethylacetamide and Analogues

Role as Chemical Intermediates in Drug Synthesis and Medicinal Chemistry Research

The sulfonamide functional group is a bioisostere of carboxylic acids, meaning it can mimic the hydrogen bonding patterns of carboxylic acids, which enhances its versatility in drug design. researchgate.net Consequently, compounds featuring a benzenesulfonyl acetamide (B32628) core are valuable intermediates in the synthesis of novel therapeutic agents. researchgate.netfrontiersrj.com The classic and most common method for creating sulfonamides involves the reaction of a sulfonyl chloride, such as benzenesulfonyl chloride, with a primary or secondary amine. frontiersrj.comwikipedia.org This straightforward reaction allows for the incorporation of the benzenesulfonyl group into a wide array of molecular structures, leading to the development of drugs with diverse pharmacological activities. frontiersrj.comraco.cat

The utility of benzenesulfonamide (B165840) derivatives as intermediates is demonstrated in the synthesis of compounds targeting a range of diseases. This scaffold is integral to many FDA-approved drugs for treating conditions like cancer, viral infections, and inflammatory diseases. raco.cat For instance, research has shown that N-(benzene sulfonyl) acetamide derivatives can be synthesized and subsequently modified to act as potent anti-inflammatory and analgesic agents. researchgate.net Similarly, other benzenesulfonamide structures have been elaborated to create novel anticancer and antimicrobial agents. rsc.org The adaptability of the sulfonamide scaffold allows medicinal chemists to systematically alter the structure to optimize potency, selectivity, and pharmacokinetic properties, making it a foundational building block in modern drug discovery. researchgate.net

Application as Derivatization Agents in Chemical and Biological Analysis

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as chromatography. researchgate.net This process can enhance detectability, improve chromatographic separation, or increase volatility. While 2-(benzenesulfonyl)-N,N-diethylacetamide itself is not commonly cited as a derivatization agent, its structural analogues—compounds containing the sulfonamide or benzenesulfonyl moiety—are widely used for this purpose.

For example, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) are classic derivatization reagents that react with primary and secondary amines, phenols, and imidazoles. researchgate.net This reaction attaches a highly fluorescent (dansyl) or chromophoric (dabsyl) tag to the analyte, enabling sensitive detection by HPLC with fluorescence or UV-Vis detectors. researchgate.net Another related compound, 4-formyl-benzenesulfonic acid, has been used for the chemical derivatization of peptides to improve their analysis by mass spectrometry. acs.org The underlying principle is the reactivity of the sulfonyl group (or another functional group on the benzene (B151609) ring), which allows it to covalently bond to the target molecule, thereby modifying its chemical properties for easier detection and quantification.

Development of Multifunctional Inhibitors for Novel Therapeutic Research Concepts

A significant area of modern therapeutic research is the development of single chemical entities that can modulate multiple biological targets simultaneously. This "multi-target" or "multifunctional" inhibitor approach is considered a promising strategy for treating complex diseases like cancer and inflammation, where multiple pathways are often dysregulated. The benzenesulfonamide scaffold is exceptionally well-suited for designing such inhibitors. researchgate.netacs.org

A notable example involves the specific design of N-(benzene sulfonyl) acetamide derivatives as multifunctional inhibitors for anti-inflammatory and analgesic therapy. researchgate.net In a 2023 study, researchers synthesized a series of these compounds and evaluated their ability to inhibit three key targets involved in pain and inflammation: cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1). researchgate.net Several of the synthesized analogues displayed potent, balanced inhibitory activity against all three targets. researchgate.net The findings for two of the most promising compounds from this research are detailed below. researchgate.net

| Compound | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) | TRPV1 IC₅₀ (μM) |

|---|---|---|---|

| 9a | 0.011 | 0.046 | 0.008 |

| 9b | 0.023 | 0.31 | 0.14 |

Data sourced from PubMed. researchgate.net

This research demonstrates that the N-(benzene sulfonyl) acetamide core can serve as a foundational structure for creating potent, multi-target drugs. researchgate.net Other research has expanded on this concept by conjugating aryl sulfonamides with other pharmacophores, such as a thiosemicarbazone moiety, to create dual-function agents that can both inhibit carbonic anhydrases (enzymes often overexpressed in tumors) and chelate metal ions. acs.org This approach highlights the modularity of sulfonamide-based intermediates in constructing sophisticated therapeutic agents for complex diseases. acs.org

Applications in Materials Science (e.g., Polymer Synthesis utilizing Sulfonamide Derivatives)

Beyond pharmaceuticals, the sulfonamide functional group has garnered interest in materials science, particularly for the synthesis of functional polymers. researchgate.net Polysulfonamides are a class of polymers that incorporate the sulfonamide linkage into their backbone. These materials are noted for their excellent thermal properties and have potential applications as advanced materials.

Conventional methods for synthesizing polysulfonamides often involve the reaction of disulfonyl chlorides with diamines, a process that can be limiting and produce harmful byproducts. More recent research has focused on novel, milder synthetic routes, such as the organocatalytic step-growth polymerization of bis(N-sulfonyl aziridine) monomers with various nucleophiles. This method allows for the creation of well-defined linear and brush-like polymer architectures with high molecular weights.

A key feature of sulfonamide-containing polymers is their pH-responsiveness. The hydrogen on the sulfonamide nitrogen is weakly acidic, and its ionization can be tuned by altering the substituents on the sulfonamide group. acs.org This property allows for the design of "smart" polymers and hydrogels that undergo conformational or solubility changes in response to specific pH triggers. acs.org Such materials are being investigated for a variety of biomedical applications, including targeted drug delivery systems, sensors, and bioseparation technologies. acs.org For example, polymers containing sulfonamide side chains have been developed that exhibit a sharp soluble/insoluble transition near physiological pH, making them potentially useful for creating drug carriers that release their payload in specific microenvironments, such as a tumor. acs.org

Future Research Directions for 2 Benzenesulfonyl N,n Diethylacetamide

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with primary or secondary amines in the presence of a base. frontiersrj.com While effective, these methods can suffer from drawbacks such as the use of hazardous reagents and the generation of toxic byproducts. sci-hub.se Future research should focus on developing greener and more sustainable synthetic pathways to 2-(benzenesulfonyl)-N,N-diethylacetamide.

Promising avenues for exploration include:

Transition-Metal-Catalyzed Reactions: The use of catalysts based on palladium, copper, nickel, or iron has shown significant promise in forming the crucial S-N bond in sulfonamides. bohrium.com These methods can offer milder reaction conditions and greater functional group tolerance.

Electrochemical Synthesis: Electrochemical methods provide a sustainable alternative by using electricity to drive the reaction, often avoiding harsh oxidants or reductants. thieme-connect.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to batch processes. bohrium.com The development of a flow-based synthesis for 2-(benzenesulfonyl)-N,N-diethylacetamide could lead to a more streamlined and environmentally friendly production method.

Alternative Reagents and Solvents: Research into replacing hazardous sulfonyl chlorides with more stable and less toxic sulfur sources, such as sodium sulfinate, is a key area of green chemistry. researchgate.net Furthermore, the use of environmentally benign solvents like water or bio-based solvents would significantly improve the sustainability of the synthesis. sci-hub.sersc.org

| Synthetic Approach | Key Features | Potential Advantages for 2-(benzenesulfonyl)-N,N-diethylacetamide Synthesis |

|---|---|---|

| Traditional Synthesis | Use of sulfonyl chlorides and amines. | Well-established methodology. |

| Transition-Metal Catalysis | Employs catalysts like Pd, Cu, Fe. bohrium.com | Milder conditions, broader substrate scope. |

| Electrochemical Synthesis | Driven by electric current. thieme-connect.com | Avoids chemical oxidants/reductants. |

| Flow Chemistry | Continuous reaction process. bohrium.com | Enhanced safety, scalability, and efficiency. |

| Green Chemistry Approaches | Utilizes safer reagents and solvents like water. researchgate.netrsc.org | Reduced environmental impact and waste. |

Deeper Mechanistic Understanding of Chemical Transformations and Reactivity Patterns

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of 2-(benzenesulfonyl)-N,N-diethylacetamide is crucial for optimizing existing protocols and designing new transformations. Future research should aim to elucidate the intricate details of its chemical behavior.

Key areas for mechanistic investigation include:

Kinetics and Thermodynamics: Detailed kinetic studies of the formation of 2-(benzenesulfonyl)-N,N-diethylacetamide can provide insights into the reaction order, rate-determining steps, and the influence of various parameters on the reaction rate. nih.gov Thermodynamic studies can help in understanding the stability of intermediates and products.

Reaction Intermediates: The identification and characterization of transient intermediates in the synthetic pathway can be achieved using advanced spectroscopic techniques. This knowledge is vital for controlling the reaction and minimizing side products.

Solvent Effects: The role of the solvent in the reaction mechanism is often profound. nih.gov Systematic studies on how different solvents influence the reaction rate and selectivity can lead to the development of more efficient synthetic protocols.

Reactivity Profiling: Investigating the reactivity of the different functional groups within 2-(benzenesulfonyl)-N,N-diethylacetamide will be essential for its application as a building block in further chemical synthesis. This includes exploring its susceptibility to nucleophilic and electrophilic attack.

Advanced Computational Modeling for Precise Structure-Function Relationship Predictions

Computational chemistry offers powerful tools to predict and understand the properties and behavior of molecules, thereby guiding experimental research. For 2-(benzenesulfonyl)-N,N-diethylacetamide, computational modeling can provide valuable insights into its structure-function relationships.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to determine the molecule's electronic structure, optimized geometry, vibrational frequencies, and other quantum-mechanical properties. nih.govresearchgate.net This information is fundamental to understanding its reactivity and spectroscopic characteristics.

Molecular Docking: If potential biological targets are identified, molecular docking simulations can predict the binding mode and affinity of 2-(benzenesulfonyl)-N,N-diethylacetamide to the active site of a protein. mdpi.comnih.gov This can help in prioritizing compounds for biological screening.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it may be possible to correlate the structural features of 2-(benzenesulfonyl)-N,N-diethylacetamide and its analogs with their biological activity. This can aid in the rational design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between 2-(benzenesulfonyl)-N,N-diethylacetamide and its environment, such as a solvent or a biological receptor, offering insights into its conformational flexibility and binding stability.

| Computational Method | Information Gained | Application in Future Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, geometry, reactivity indices. nih.govresearchgate.net | Understanding intrinsic chemical properties. |

| Molecular Docking | Binding poses and affinities to biological targets. mdpi.comnih.gov | Virtual screening and hit identification. |

| QSAR | Correlation of chemical structure with biological activity. | Guiding lead optimization. |

| Molecular Dynamics (MD) | Dynamic behavior and interaction stability. | Assessing binding dynamics and conformational changes. |

Broadening the Scope of Biological Target Identification and Validation Beyond Current Findings

The sulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. frontiersrj.comresearchgate.netnih.gov A critical future research direction for 2-(benzenesulfonyl)-N,N-diethylacetamide is the systematic exploration of its potential biological activities.

Future research in this area should involve:

High-Throughput Screening (HTS): Screening 2-(benzenesulfonyl)-N,N-diethylacetamide against large libraries of biological targets can help in identifying novel and unexpected activities.

Target-Based Screening: Based on the structural similarity to known bioactive sulfonamides, this compound could be tested for its inhibitory activity against specific enzymes or its binding to particular receptors. For instance, many benzenesulfonamides are known to be inhibitors of carbonic anhydrases, which are implicated in various diseases. ontosight.aiacs.org

Phenotypic Screening: This approach involves testing the compound's effect on cellular or organismal phenotypes to identify its biological function without a preconceived target.

Mechanism of Action Studies: Once a biological activity is identified, further studies will be necessary to elucidate the underlying mechanism of action, which is crucial for any potential therapeutic development.

Investigation of Emerging Applications in Diverse Scientific and Technological Fields

Beyond the traditional focus on medicinal chemistry, the unique properties of sulfonamides are being explored in a variety of other scientific and technological domains. Future research should consider the potential of 2-(benzenesulfonyl)-N,N-diethylacetamide in these emerging areas.

Potential novel applications to investigate include:

Chemosensors: The sulfonamide group can act as a binding site for various ions, making sulfonamide-based molecules promising candidates for the development of optical or fluorescent chemosensors for environmental monitoring or diagnostic applications. bohrium.comresearchgate.netnih.gov

Materials Science: Sulfonated molecules are being investigated for their use in biomaterials, such as hydrogels and scaffolds for tissue engineering, due to their ability to influence cellular responses. mdpi.com

Agrochemicals: Sulfonamides have been investigated for their potential use in agriculture. nih.gov Research could explore the effects of 2-(benzenesulfonyl)-N,N-diethylacetamide on plant growth and its potential as a crop protection agent. nih.govresearchgate.netcabidigitallibrary.org

Catalysis and Organic Synthesis: The sulfonamide moiety can act as a directing group in organic synthesis, facilitating specific chemical transformations. bohrium.com The utility of 2-(benzenesulfonyl)-N,N-diethylacetamide as a building block or catalyst in organic synthesis warrants exploration.

Q & A

Q. What are the standard protocols for synthesizing 2-(benzenesulfonyl)-N,N-diethylacetamide, and what critical parameters influence yield?

The synthesis typically involves sulfonylation of N,N-diethylacetamide with benzenesulfonyl chloride under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane or dimethylformamide (DMF). Reaction temperature (0–25°C) and stoichiometric control of the sulfonyl chloride are critical to minimize side reactions such as over-sulfonation. Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How can researchers confirm the purity and structural integrity of 2-(benzenesulfonyl)-N,N-diethylacetamide?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzenesulfonyl and diethylacetamide moieties. Key signals include aromatic protons (δ 7.5–8.0 ppm) and the acetamide carbonyl (δ ~165–170 ppm in ¹³C). Mass spectrometry (MS) should show a molecular ion peak matching the molecular weight (C₁₂H₁₇NO₃S: 267.34 g/mol). High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity (>95%) .

Q. What are the primary research applications of this compound in pharmacology and biochemistry?

As a sulfonamide derivative, it is explored as a protease inhibitor or enzyme modulator due to the sulfonyl group’s electrophilic properties. It may serve as a precursor for bioactive molecules targeting conditions like inflammation or microbial infections. Its lipophilic nature also makes it a candidate for studying blood-brain barrier penetration .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting or MS fragments) be resolved during characterization?

Conflicting data may arise from impurities, tautomerism, or dynamic effects. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For ambiguous MS fragments, tandem MS (MS/MS) or isotopic labeling can clarify fragmentation pathways. Computational tools like density functional theory (DFT) simulations of NMR chemical shifts or IR vibrations may resolve structural ambiguities .

Q. What strategies optimize the reaction yield and selectivity for large-scale synthesis?

Systematic Design of Experiments (DoE) can identify optimal conditions:

- Solvent selection : DMF improves solubility but may require lower temperatures to avoid decomposition.

- Catalysis : Ultrasonication or microwave-assisted synthesis (e.g., 50–100 W, 40–60°C) enhances reaction rates and reduces byproducts .

- pH control : Maintain mild basicity (pH 8–9) to prevent hydrolysis of the sulfonyl group .

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound in drug discovery?

SAR studies require modular synthesis of analogs with variations in the benzene ring (e.g., electron-withdrawing substituents) or the acetamide group (e.g., alkyl chain elongation). Biological assays (e.g., enzyme inhibition IC₅₀, cytotoxicity) paired with computational docking (AutoDock, Schrödinger) can correlate structural features with activity. For example, bulky substituents on the benzene ring may enhance binding to hydrophobic enzyme pockets .

Methodological Notes

- Spectral Data Interpretation : Cross-reference experimental NMR shifts with databases like PubChem or SciFinder to validate assignments .

- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization or in-situ IR to track sulfonylation progress .

- Toxicity Screening : Prioritize Ames tests or zebrafish embryo models for early-stage toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。